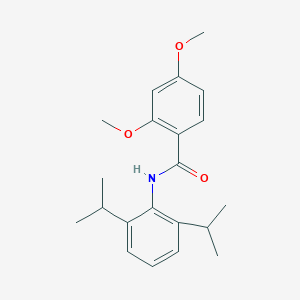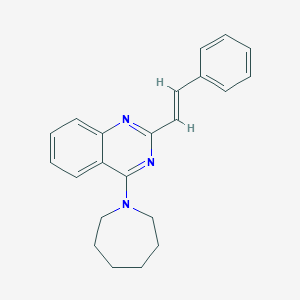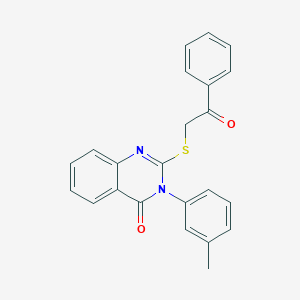
N-(2,6-diisopropylphenyl)-2,4-dimethoxybenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,6-diisopropylphenyl)-2,4-dimethoxybenzamide, commonly known as DIBAL-H, is a reducing agent used in organic chemistry for the reduction of various functional groups. It is a highly reactive compound and is widely used in laboratory experiments for its unique properties.
Wissenschaftliche Forschungsanwendungen
DIBAL-H is commonly used in organic chemistry for the reduction of various functional groups such as esters, nitriles, and amides. It is also used in the synthesis of complex organic molecules, including natural products and pharmaceuticals. DIBAL-H has been used in the synthesis of taxol, a potent anticancer drug, and other drugs such as salbutamol and terbutaline.
Wirkmechanismus
DIBAL-H acts as a strong reducing agent, donating hydride ions to the carbonyl group of the targeted functional group. This results in the reduction of the carbonyl group to an alcohol or aldehyde. The reaction takes place in a highly stereoselective manner, allowing for the production of specific stereoisomers.
Biochemical and Physiological Effects
DIBAL-H is not intended for use in biological systems and has no known biochemical or physiological effects.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using DIBAL-H in lab experiments is its high reactivity and selectivity. It can reduce various functional groups without affecting other parts of the molecule. Additionally, DIBAL-H is relatively easy to handle and store. However, it is highly reactive and must be handled with care. It is also a toxic and flammable compound and must be used in a well-ventilated area.
Zukünftige Richtungen
There are several future directions for the use of DIBAL-H in organic chemistry. One potential area of research is the development of new synthetic methods using DIBAL-H. Another area of research is the use of DIBAL-H in the synthesis of new pharmaceuticals and natural products. Additionally, there is potential for the use of DIBAL-H in the development of new materials with unique properties.
Conclusion
In conclusion, DIBAL-H is a highly reactive reducing agent used in organic chemistry for the reduction of various functional groups. It has several advantages and limitations for lab experiments and has been widely used in the synthesis of complex organic molecules. There is potential for further research in the development of new synthetic methods and the synthesis of new pharmaceuticals and materials.
Synthesemethoden
DIBAL-H is synthesized by reacting diisopropylamine with trimethylaluminum, followed by the addition of 2,4-dimethoxybenzoyl chloride. The reaction takes place at low temperatures and under an inert atmosphere. The resulting compound is then purified through distillation and recrystallization.
Eigenschaften
Molekularformel |
C21H27NO3 |
|---|---|
Molekulargewicht |
341.4 g/mol |
IUPAC-Name |
N-[2,6-di(propan-2-yl)phenyl]-2,4-dimethoxybenzamide |
InChI |
InChI=1S/C21H27NO3/c1-13(2)16-8-7-9-17(14(3)4)20(16)22-21(23)18-11-10-15(24-5)12-19(18)25-6/h7-14H,1-6H3,(H,22,23) |
InChI-Schlüssel |
NHNQJVWZSPLIJZ-UHFFFAOYSA-N |
SMILES |
CC(C)C1=C(C(=CC=C1)C(C)C)NC(=O)C2=C(C=C(C=C2)OC)OC |
Kanonische SMILES |
CC(C)C1=C(C(=CC=C1)C(C)C)NC(=O)C2=C(C=C(C=C2)OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![5-Butyl-2-[(4,6,7-trimethylquinazolin-2-yl)amino]pyrimidine-4,6-diol](/img/structure/B290260.png)




![3-{[(1E)-(3,4-dimethoxyphenyl)methylene]amino}-2-methylquinazolin-4(3H)-one](/img/structure/B290277.png)


![9-(benzylsulfanyl)-8-(4-methoxyphenyl)-5,8-dihydronaphtho[2',1':4,5]thieno[2,3-d]pyrimidin-7(6H)-one](/img/structure/B290287.png)
![9-(allylthio)-8-(4-methoxyphenyl)-5,8-dihydronaphtho[2',1':4,5]thieno[2,3-d]pyrimidin-7(6H)-one](/img/structure/B290289.png)
![9-(butylsulfanyl)-8-(4-methoxyphenyl)-5,8-dihydronaphtho[2',1':4,5]thieno[2,3-d]pyrimidin-7(6H)-one](/img/structure/B290290.png)
![8-benzyl-9-(ethylsulfanyl)-5,8-dihydronaphtho[2',1':4,5]thieno[2,3-d]pyrimidin-7(6H)-one](/img/structure/B290291.png)
![1-{[2-(dodecylsulfanyl)ethoxy]methyl}-5-fluoro-2,4(1H,3H)-pyrimidinedione](/img/structure/B290293.png)